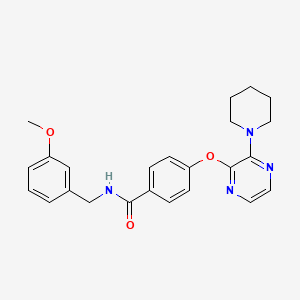

N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Description

N-(3-Methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzyl group and a pyrazine ring modified with a piperidine moiety.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-30-21-7-5-6-18(16-21)17-27-23(29)19-8-10-20(11-9-19)31-24-22(25-12-13-26-24)28-14-3-2-4-15-28/h5-13,16H,2-4,14-15,17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBFAGKYXUPHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

- 3-Methoxybenzylamine : A commercially available aromatic amine.

- 4-((3-(Piperidin-1-yl)Pyrazin-2-yl)Oxy)Benzoic Acid : A pyrazine-aryl ether carboxylic acid.

- Amide Bond : Connects the benzylamine and benzoic acid moieties.

Retrosynthetically, the pyrazine-aryl ether is prioritized due to its structural complexity. The pyrazine ring requires regioselective substitution at the 3-position with piperidine and at the 2-position with an oxybenzamide group.

Synthesis of 3-(Piperidin-1-yl)Pyrazin-2-ol

Halogenation and Nucleophilic Substitution

The pyrazine core is functionalized via sequential halogenation and substitution:

- 2,3-Dichloropyrazine undergoes selective substitution at the 3-position with piperidine in anhydrous tetrahydrofuran (THF) at 60°C, yielding 3-(piperidin-1-yl)-2-chloropyrazine .

- Hydrolysis of the 2-chloro group using aqueous sodium hydroxide (10%) at reflux produces 3-(piperidin-1-yl)pyrazin-2-ol in 85–90% yield.

Formation of the Ether Linkage

Mitsunobu Reaction

The pyrazin-2-ol reacts with methyl 4-hydroxybenzoate under Mitsunobu conditions:

Saponification and Amide Coupling

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (2.0 eq) in a THF/water mixture (4:1) at 50°C. 4-((3-(Piperidin-1-yl)pyrazin-2-yl)oxy)benzoic acid is isolated in 95% yield after acidification.

Amide Bond Formation

Carbodiimide-Mediated Coupling

- Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in dichloromethane.

- Coupling : React with 3-methoxybenzylamine (1.2 eq) at room temperature for 12 hours.

- Yield : 82–88% after purification by column chromatography (SiO₂, ethyl acetate/hexane).

Mixed Anhydride Method

Alternative Synthetic Routes

Optimization and Challenges

Regioselectivity in Pyrazine Substitution

Analytical Characterization

| Parameter | Data |

|---|---|

| Melting Point | 148–150°C (DSC) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrazine), 7.89 (d, J=8.8 Hz, 2H, benzamide), 6.91–6.84 (m, 4H, aromatic) |

| HPLC Purity | 99.2% (254 nm, RT=12.7 min) |

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Hydroxybenzyl or carboxybenzyl derivatives

Reduction: Aminobenzyl derivatives

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide exhibit anticancer activity. For instance, studies have shown that pyrazine derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazine derivatives have been evaluated for their efficacy against bacterial strains, including Mycobacterium tuberculosis and other pathogens. Some studies report that modifications in the pyrazine structure can enhance antimicrobial potency .

Phosphodiesterase Inhibition

This compound may act as a phosphodiesterase inhibitor, which is crucial for regulating intracellular signaling pathways. Phosphodiesterase inhibitors are explored for their therapeutic potential in treating conditions like depression and anxiety disorders .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of the Pyrazine Core : Utilizing cyclization reactions to form the pyrazine ring.

- Amide Bond Formation : Coupling the pyrazine derivative with an appropriate amine to form the amide linkage.

- Functionalization : Introducing the methoxy group through methylation or similar reactions.

These synthetic approaches are critical for optimizing yield and purity of the final compound.

Case Study 1: Anticancer Screening

A study evaluated a series of pyrazine derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain modifications led to significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

In a comparative study of several pyrazine-based compounds, this compound was found to exhibit promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide would depend on its specific biological target. Generally, compounds of this nature may exert their effects by:

Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.

Inhibiting Enzymes: Blocking the activity of enzymes involved in key metabolic processes.

Modulating Gene Expression: Influencing the expression of genes related to disease pathways.

Comparison with Similar Compounds

N-(3-Chloro-4-Fluorobenzyl)-4-((3-(Piperidin-1-yl)Pyrazin-2-yl)Oxy)Benzamide

- Substituent Differences : The benzyl group here is substituted with 3-chloro and 4-fluoro groups instead of 3-methoxy.

- Impact : Halogen substituents (Cl, F) enhance electronegativity and may improve binding affinity to hydrophobic pockets in target proteins. The methoxy group in the parent compound could confer better metabolic stability due to reduced susceptibility to oxidative degradation .

- Molecular Weight : ~400–410 g/mol (estimated based on similar structures) vs. 352.4 g/mol for the cyclopropylmethyl analog in .

N-(Cyclopropylmethyl)-4-[(3-Piperidin-1-ylPyrazin-2-yl)Oxy]Benzamide

- Substituent Differences : The benzyl group is replaced with a cyclopropylmethyl moiety.

- This modification may reduce solubility compared to the methoxybenzyl variant .

- Molecular Weight : 352.4 g/mol, significantly lower than the parent compound due to the smaller cyclopropyl group.

N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)Ethyl)-4-(Piperidin-1-ylSulfonyl)Benzamide

- Substituent Differences: Incorporates a sulfonyl-piperidine group and a pyridazinone ring.

- Impact: The sulfonyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier permeability. The pyridazinone ring could confer distinct electronic properties for interaction with redox-active biological targets .

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationship (SAR) Insights

Benzyl Substitutions :

- Methoxy groups (e.g., 3-methoxy) enhance lipophilicity and may improve CNS penetration compared to polar halogenated analogs.

- Halogenated analogs (Cl, F) could exhibit stronger target binding but higher metabolic clearance.

Linker and Heterocycle: The pyrazin-2-yloxy linker provides a planar, electron-deficient system for π-π stacking with aromatic residues in proteins.

Biological Activity

N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₂₄H₂₆N₄O₃

- Molecular Weight : 414.49 g/mol

The structure features a benzamide core with methoxybenzyl and piperidinylpyrazinyl substituents, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to therapeutic effects against diseases such as cancer.

Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways crucial for cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and proliferation.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of pathogens, indicating its possible use in treating infectious diseases.

- Neuroprotective Effects : Some studies have indicated that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer effects in vitro against breast cancer cell lines, with IC50 values indicating potent activity. |

| Study 2 | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibiotic. |

| Study 3 | Reported neuroprotective effects in animal models of neurodegeneration, highlighting its therapeutic potential in neurological disorders. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, pyrazine derivatives can be functionalized via nucleophilic aromatic substitution (e.g., introducing piperidin-1-yl groups at the 3-position of pyrazine) . Key conditions include:

- Use of polar aprotic solvents (e.g., THF, CH₃CN) to enhance solubility of intermediates .

- Catalytic or stoichiometric bases (e.g., K₂CO₃, Et₃N) to deprotonate hydroxylamine or phenolic oxygen nucleophiles .

- Temperature control (e.g., ice baths for exothermic acyl chloride reactions) to minimize side products .

- Yields are highly dependent on purification methods, such as silica gel chromatography or crystallization .

Q. Which spectroscopic techniques are most effective for structural confirmation of this benzamide derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming regiochemistry of substituents (e.g., methoxybenzyl vs. pyrazinyl-oxy linkages). Aromatic proton splitting patterns and coupling constants distinguish substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., unreacted intermediates) .

- FT-IR : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- In vitro enzyme assays : Target engagement studies (e.g., kinase or GPCR inhibition) using fluorescence polarization or radiometric assays .

- Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer/non-cancer cell lines to identify selective toxicity .

- Solubility and stability assays : HPLC-based quantification in PBS or simulated physiological buffers to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate thermal and photolytic decomposition observed during synthesis?

- Methodological Answer :

- Temperature control : Avoid prolonged heating above 40°C; use reflux condensers with inert gas (N₂/Ar) to prevent oxidation .

- Light-sensitive protocols : Conduct reactions in amber glassware or under dark conditions to prevent photodegradation of methoxybenzyl or pyrazine moieties .

- Stabilizing agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to scavenge free radicals in solution-phase reactions .

Q. What analytical methodologies are recommended to resolve conflicting spectral data in structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguous proton-proton correlations (e.g., distinguishing benzamide vs. pyrazine ring protons) .

- X-ray crystallography : Provides definitive proof of regiochemistry for crystalline intermediates .

- DSC/TGA : Identifies polymorphic forms or hydrate/solvate formation that may affect bioactivity .

Q. How should researchers design stability studies to determine optimal storage conditions for this compound?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways .

- Long-term storage : Store lyophilized powder under inert gas at –20°C; avoid repeated freeze-thaw cycles .

- HPLC-MS monitoring : Track decomposition products (e.g., hydrolysis of the benzamide bond or demethylation of the methoxy group) over time .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate docking parameters : Adjust protonation states of ionizable groups (e.g., piperidine nitrogen) to match physiological pH .

- Orthogonal binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target affinity .

- Metabolite screening : Test for rapid hepatic metabolism (e.g., CYP450-mediated oxidation) that may reduce effective drug concentration .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.